molecular formula C14H10N2O3S2 B2614049 Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate CAS No. 864940-39-6

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2614049
CAS No.: 864940-39-6
M. Wt: 318.37
InChI Key: NTJGQNWVOJCFTM-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[d]thiazole-6-carboxylic Acid: This can be synthesized from 2-aminothiophenol and chloroacetic acid under reflux conditions.

    Amidation Reaction: The benzo[d]thiazole-6-carboxylic acid is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring using methanol and a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
  • Methyl 2-aminobenzo[d]thiazole-5-carboxylate

Uniqueness

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct electronic properties and biological activities. The combination of the benzo[d]thiazole and thiophene rings linked via an amide bond provides a versatile scaffold for further functionalization and optimization in drug development and materials science.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJGQNWVOJCFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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